![molecular formula C17H21N3OS B13365313 N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide is a synthetic organic compound with a molecular formula of C17H21N3OS This compound is characterized by the presence of a cyanocyclopentyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide typically involves a multi-step process:
Formation of the cyanocyclopentyl group: This step involves the reaction of cyclopentanone with cyanide ions under basic conditions to form 1-cyanocyclopentane.
Attachment to the phenyl ring: The cyanocyclopentyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Formation of the carbamothioyl group: The phenyl ring with the cyanocyclopentyl group is then reacted with thiourea to form the carbamothioyl group.
Attachment of the butanamide chain: Finally, the carbamothioyl group is reacted with butanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
科学研究应用
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
相似化合物的比较
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide can be compared with other similar compounds, such as:
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}pentanamide: Similar structure but with a pentanamide chain instead of butanamide.
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}hexanamide: Similar structure but with a hexanamide chain.
N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}heptanamide: Similar structure but with a heptanamide chain.
The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which may influence its reactivity and biological activity.
属性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-[[4-(1-cyanocyclopentyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H21N3OS/c1-2-5-15(21)20-16(22)19-14-8-6-13(7-9-14)17(12-18)10-3-4-11-17/h6-9H,2-5,10-11H2,1H3,(H2,19,20,21,22) |
InChI 键 |
UHTRRAHWGJJPOW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C2(CCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365235.png)
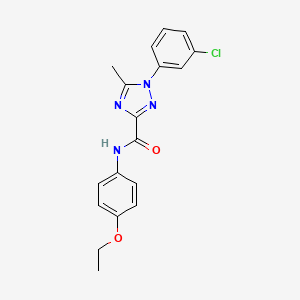
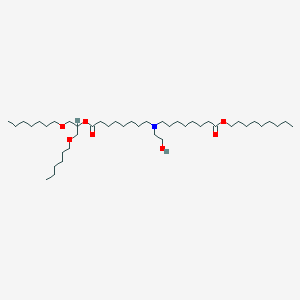
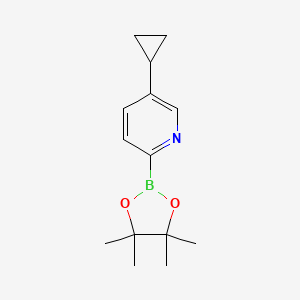
![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
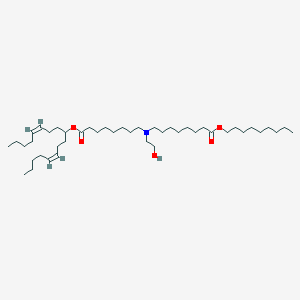
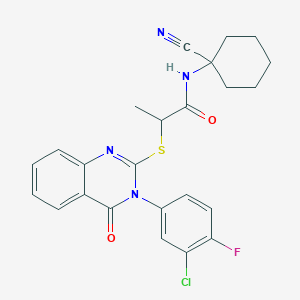
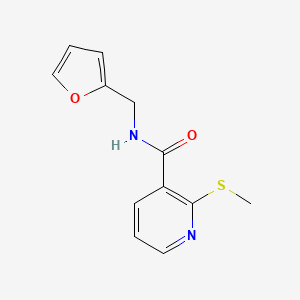
![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)
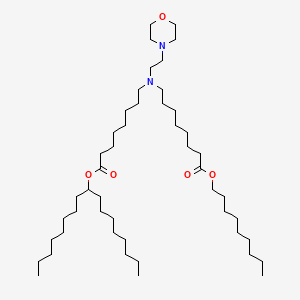
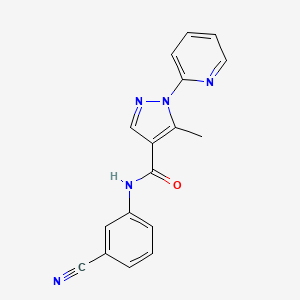
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
